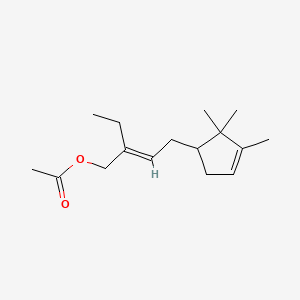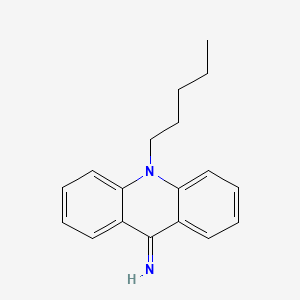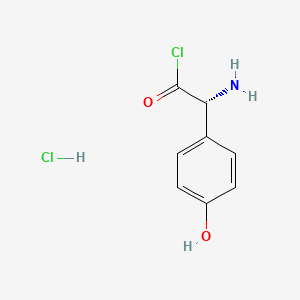
Sodium 4-(2-(2-hydroxyethoxy)ethyl) 2-dodecenylsuccinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 4-(2-(2-hydroxyethoxy)ethyl) 2-dodecenylsuccinate: is a chemical compound with the molecular formula C20H36NaO6 . It is known for its surfactant properties, making it useful in various industrial and scientific applications .
Vorbereitungsmethoden
The synthesis of Sodium 4-(2-(2-hydroxyethoxy)ethyl) 2-dodecenylsuccinate involves several steps. Typically, the preparation starts with the reaction of dodecenyl succinic anhydride with 2-(2-hydroxyethoxy)ethanol under controlled conditions. The reaction is carried out in the presence of a catalyst to facilitate the formation of the desired product. The final step involves neutralizing the product with sodium hydroxide to obtain the sodium salt form .
Analyse Chemischer Reaktionen
Sodium 4-(2-(2-hydroxyethoxy)ethyl) 2-dodecenylsuccinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced to form simpler compounds.
Wissenschaftliche Forschungsanwendungen
Sodium 4-(2-(2-hydroxyethoxy)ethyl) 2-dodecenylsuccinate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions to enhance the solubility of reactants.
Biology: The compound is used in biological studies to investigate its effects on cell membranes and other biological structures.
Industry: The compound is used in the formulation of detergents, emulsifiers, and other industrial products.
Wirkmechanismus
The mechanism of action of Sodium 4-(2-(2-hydroxyethoxy)ethyl) 2-dodecenylsuccinate involves its interaction with molecular targets such as cell membranes. The compound’s surfactant properties allow it to disrupt lipid bilayers, leading to changes in membrane permeability and function. This mechanism is crucial for its applications in drug delivery and other biomedical fields .
Vergleich Mit ähnlichen Verbindungen
Sodium 4-(2-(2-hydroxyethoxy)ethyl) 2-dodecenylsuccinate can be compared with other surfactants such as:
Sodium dodecyl sulfate (SDS): While both compounds are surfactants, this compound has a more complex structure, providing unique properties.
Sodium lauryl ether sulfate (SLES): Similar to SDS, SLES is a surfactant, but it has different ethoxylation levels, affecting its solubility and foaming properties.
These comparisons highlight the uniqueness of this compound in terms of its structure and applications.
Eigenschaften
CAS-Nummer |
96152-32-8 |
|---|---|
Molekularformel |
C20H35NaO6 |
Molekulargewicht |
394.5 g/mol |
IUPAC-Name |
sodium;(E)-2-[2-[2-(2-hydroxyethoxy)ethoxy]-2-oxoethyl]tetradec-4-enoate |
InChI |
InChI=1S/C20H36O6.Na/c1-2-3-4-5-6-7-8-9-10-11-12-18(20(23)24)17-19(22)26-16-15-25-14-13-21;/h10-11,18,21H,2-9,12-17H2,1H3,(H,23,24);/q;+1/p-1/b11-10+; |
InChI-Schlüssel |
ZMCXYXSAVYLOQY-ASTDGNLGSA-M |
Isomerische SMILES |
CCCCCCCCC/C=C/CC(CC(=O)OCCOCCO)C(=O)[O-].[Na+] |
Kanonische SMILES |
CCCCCCCCCC=CCC(CC(=O)OCCOCCO)C(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![[(3S,3aR,6R,6aS)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] carbamate](/img/structure/B12671028.png)
![Nitrilotriethane-2,1-diyl tris[2-(4-chloro-2-methylphenoxy)propionate]](/img/structure/B12671039.png)



